molecular formula C17H20N4O3 B2741963 Isopropyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 462070-08-2

Isopropyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B2741963
CAS RN: 462070-08-2
M. Wt: 328.372
InChI Key: BQKXUXIWOXPRBE-UHFFFAOYSA-N
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Description

Isopropyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C17H20N4O3 and its molecular weight is 328.372. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

The compound is utilized in the synthesis of various heterocyclic compounds, indicating its versatility in organic chemistry. For instance, it serves as a precursor in the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines, showcasing its role in chemical transformations and structural modifications. This process highlights the compound's capacity for inducing chemical reactions that yield new molecular structures, as demonstrated through single crystal X-ray diffraction data, which provides detailed insights into the molecular geometry and electronic structure of the synthesized compounds (Lashmanova et al., 2019).

Multicomponent Synthesis

The compound is involved in the three-component synthesis of 7-substituted 6-ethoxycarbonyl-5-methyl-4,7-dihydroazolo[1,5-a]pyrimidines, emphasizing its utility in facilitating complex reactions that incorporate multiple reactants. This method allows for the efficient synthesis of diverse chemical entities, which is fundamental in the development of novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Fedorova et al., 2003).

Biological Evaluation

This compound also serves as a backbone for the synthesis of novel series of derivatives evaluated for their biological activities. The synthesis of N,7-bis(substitutedphenyl)-4,7-dihydro-5-isopropyl-[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxamide derivatives and their subsequent characterization and biological activity assessment illustrate the potential pharmaceutical applications of these compounds. Such studies are pivotal in identifying new therapeutic agents based on the structural motif of isopropyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (Chauhan & Ram, 2019).

Antituberculous Potential

Furthermore, derivatives of this compound have been synthesized and evaluated for their tuberculostatic activity. This research underscores the importance of structural analogs in the discovery and development of new antituberculous agents, contributing to the global fight against tuberculosis. The study of structure-activity relationships in these compounds provides valuable insights into the design of more effective and selective antituberculous drugs (Titova et al., 2019).

properties

IUPAC Name

propan-2-yl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-10(2)24-16(22)14-11(3)20-17-18-9-19-21(17)15(14)12-6-5-7-13(8-12)23-4/h5-10,15H,1-4H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKXUXIWOXPRBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)OC)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.